N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a hydroxyethyl moiety substituted with furan and thiophene rings. Its molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.4 g/mol .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIORSOZCQIWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiophene and thiazole moieties, have been reported to interact with a wide range of biological targets. These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets.
Mode of Action
Compounds containing thiophene and thiazole moieties are known to interact with their targets in various ways, leading to a range of biological effects. For instance, some thiophene derivatives have been shown to inhibit tumor cell growth.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways. For example, some thiophene derivatives have been shown to inhibit tumor cell growth, suggesting that they may affect pathways related to cell proliferation.
Biological Activity
Overview of the Compound
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, thiophene rings, and a benzo[d]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities.
Molecular Formula : C15H15N3O3S
Molecular Weight : 315.36 g/mol
CAS Number : 2034483-42-4
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, outperforming traditional antibiotics in some assays. Its mechanism of action likely involves the inhibition of key bacterial enzymes, which leads to cell death .
- Antitumor Activity : Several studies have reported that derivatives of thiazole, including this compound, possess cytotoxic effects against cancer cell lines. The structure activity relationship (SAR) suggests that modifications in the thiazole ring enhance its efficacy against tumors .
- Anti-inflammatory Effects : Some research highlights the potential of this compound to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .
- Antimalarial Properties : Analogous compounds have demonstrated effectiveness against Plasmodium falciparum, indicating that similar derivatives may also exhibit antimalarial activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of critical biological processes, including:
- Inhibition of topoisomerases in bacteria, which are essential for DNA replication and transcription.
- Disruption of mitochondrial function in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics like ampicillin .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on cancer cell lines demonstrated that this compound induced significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The SAR analysis revealed that modifications at specific positions on the thiazole ring enhanced its antitumor potency, suggesting a promising avenue for further development .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Furan, Thiophene, Thiazole | Antimicrobial, Antitumor | 1.61 - 1.98 |
| Thiazole Derivative A | Thiazole only | Moderate Antimicrobial | 5.00 |
| Thiazole Derivative B | Thiazole + Furan | High Antitumor Activity | 0.50 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzo[d]thiazole Carboxamide Derivatives
a) N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a)
- Structure: Incorporates a thiazolidinone ring instead of the hydroxyethyl-furan-thiophene group.
- Synthesis: Prepared in ethanol at 173–175°C with 60% yield .
- Key Differences: The thiazolidinone ring introduces a ketone and sulfur atom, enhancing polarity but reducing flexibility compared to the target compound’s hydroxyethyl bridge.
b) N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)
Heterocyclic Carboxamides with Furan/Thiophene Moieties
a) N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide
- Structure : Replaces benzo[d]thiazole with a methylthiophene group.
- Molecular Weight : 333.4 g/mol (vs. 347.4 g/mol for the target compound) .
b) 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
Thiadiazole and Thiophene Derivatives
a) N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
- Structure : Thiadiazole core with trichloroethyl and phenyl groups.
b) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Solubility : Bulky substituents (e.g., cycloheptyl in 3e ) increase lipophilicity but may reduce solubility, whereas the target compound’s hydroxyl group balances these properties .
Q & A
Q. How can crystallography resolve stereochemical uncertainties in the compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction (resolution ≤1.0 Å). Refinement with SHELXL confirms absolute configuration, particularly for the hydroxyethyl chiral center. Compare with NMR-derived NOE correlations .
Ethical and Safety Considerations
Q. What in vitro models assess compound toxicity for preclinical validation?
- Methodological Answer : Use hemolysis assays (erythrocyte lysis) and hepatotoxicity models (primary hepatocytes or HepG2 cells) to evaluate systemic toxicity. Ames tests (TA98/TA100 strains) screen for mutagenicity. Dose ranges should align with therapeutic indices from cytotoxicity data .
Emerging Applications
Q. Can this compound act synergistically with existing chemotherapeutics?
- Methodological Answer : Test combinations with cisplatin or doxorubicin using Chou-Talalay synergy analysis (CompuSyn software). A combination index (CI) <1 indicates synergy. Mechanistic studies (e.g., apoptosis via flow cytometry) can identify enhanced pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
